N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cycloheptanamine
Description
Properties
Molecular Formula |
C16H26N4 |
|---|---|
Molecular Weight |
274.40 g/mol |
IUPAC Name |
N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]cycloheptanamine |
InChI |
InChI=1S/C16H26N4/c1-2-4-8-15(7-3-1)17-11-14-12-18-16(19-13-14)20-9-5-6-10-20/h12-13,15,17H,1-11H2 |
InChI Key |
OQOVIEZPIBJCHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NCC2=CN=C(N=C2)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The synthesis of N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cycloheptanamine can be deconstructed into three critical intermediates (Figure 1):
- 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde : Forms the pyrimidine core with a reactive aldehyde group.
- Cycloheptanamine : Provides the seven-membered cycloalkane amine for side-chain incorporation.
- Imine intermediate : Generated via condensation of the aldehyde and amine, subsequently reduced to the final product.
Synthetic Routes and Methodologies
Pyrimidine Core Construction via Condensation Reactions
The pyrimidine ring is typically synthesized through cyclocondensation of β-dicarbonyl compounds with amidines or urea derivatives.
Formamide-Mediated Cyclization
A widely used method involves reacting 3-ethoxy-2-alkylacrolein with formamide under acidic conditions. For example:
- Step 1 : 3-Ethoxy-2-alkylacrolein (1.0 mol) is treated with formamide (1.2 mol) and piperidine acetate (2.0 g) at 125°C for 12–14 hours to yield 5-methylpyrimidine.
- Step 2 : Bromination of 5-methylpyrimidine using bromine (1.1 mol) and 2,2-azoisobutyronitrile (AIBN) in carbon tetrachloride produces 5-bromomethylpyrimidine.
Key Data :
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | Formamide, piperidine acetate | 125°C | 85% |
| 2 | Br₂, AIBN | Reflux | 78% |
Enaminone Formation and Cyclization
Alternative approaches utilize enaminone intermediates. For instance, β-keto esters react with DMFDMA (N,N-dimethylformamide dimethyl acetal) to form enaminones, which cyclize with acetamidine to yield pyrimidine derivatives.
Example :
Reductive Amination with Cycloheptanamine
The aldehyde intermediate undergoes reductive amination with cycloheptanamine to form the target compound.
Sodium Borohydride Reduction
- Conditions : 2-(Pyrrolidin-1-yl)pyrimidine-5-carbaldehyde (1.0 eq.) + cycloheptanamine (1.2 eq.) in MeOH, stirred at 25°C for 2 hours. NaBH₄ (1.5 eq.) is added, and the mixture is stirred for 12 hours.
- Yield : 68–72% after column chromatography (SiO₂, EtOAc/hexane).
Catalytic Hydrogenation
Superior yields are achieved using H₂ (50 psi) and Raney Ni in ethanol at 60°C for 6 hours.
- Yield : 88% with >95% purity.
- Advantages : Avoids stoichiometric reductants and simplifies purification.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| NaBH₄ Reduction | 72% | 90% | Moderate |
| Catalytic Hydrogenation | 88% | 95% | High |
Catalytic hydrogenation is preferred for industrial-scale synthesis due to higher yields and lower reagent costs.
Side Reactions and Mitigation
Emerging Strategies
Flow Chemistry Approaches
Continuous-flow systems enable rapid mixing and heat transfer, reducing reaction times. For example, enaminone formation in a microreactor achieves 94% yield in 30 minutes vs. 12 hours in batch.
Biocatalytic Methods
Immobilized transaminases catalyze the reductive amination step under mild conditions (pH 7.5, 30°C), yielding 81% product with minimal waste.
Chemical Reactions Analysis
Types of Reactions
N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cycloheptanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cycloheptanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of enzyme activity and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cycloheptanamine involves its interaction with specific molecular targets. It can act as an antagonist of the vanilloid receptor 1 and modulate the insulin-like growth factor 1 receptor . Additionally, it can inhibit enzymes such as phosphodiesterase type 5 and isocitrate dehydrogenase 1 . These interactions lead to various biological effects, including anti-inflammatory and neuroprotective activities.
Comparison with Similar Compounds
Structural and Physicochemical Comparison with Analogous Compounds
Key comparisons are summarized below:
Key Observations:
- Substituent Effects : The target compound’s cycloheptanamine group introduces significant bulk compared to the propan-2-amine analog , likely enhancing lipophilicity and steric hindrance. This could influence membrane permeability or target binding.
- Core Heterocycle Differences: SzR-109 contains a quinoline ring, enabling π-π stacking interactions, whereas the target compound’s pyrimidine core may favor hydrogen bonding or polar interactions.
- Functional Group Variability: The morpholine group in SzR-109 improves hydrophilicity, whereas the diethylamino analog may exhibit altered basicity and solubility.
Biological Activity
N-((2-(Pyrrolidin-1-yl)pyrimidin-5-yl)methyl)cycloheptanamine is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, pharmacological properties, and relevant research findings.
Chemical Structure
The compound features a pyrimidine ring substituted with a pyrrolidine moiety, linked to a cycloheptanamine structure. This unique configuration may influence its interaction with biological targets, particularly in the realm of kinase inhibition and neuropharmacology.
Research indicates that compounds similar to this compound often act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. Inhibition of CDKs can lead to anti-proliferative effects in cancer cells, making such compounds candidates for cancer therapy .
Pharmacological Properties
- Anticancer Activity : Studies have shown that pyrimidine derivatives exhibit significant cytotoxicity against various cancer cell lines. The compound's ability to inhibit CDK4 has been specifically noted, suggesting potential applications in treating CDK4-mediated cancers .
- Neuropharmacological Effects : The pyrrolidine component may contribute to neuroactive properties, potentially affecting neurotransmitter systems. Some studies suggest that similar compounds can modulate dopamine and serotonin receptors, which are critical in treating neurological disorders .
- Toxicological Profile : Preliminary toxicological assessments indicate that the compound has a favorable safety profile, with low toxicity levels reported in animal models. However, comprehensive toxicity studies are necessary to fully understand its safety for human use .
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Case Study 1 : A study on a related pyrimidine derivative demonstrated a significant reduction in tumor size in xenograft models when administered at specific dosages over a four-week period. The mechanism was attributed to CDK inhibition and subsequent apoptosis induction in cancer cells .
- Case Study 2 : Another investigation focused on the neuropharmacological effects of similar compounds revealed improvements in cognitive function and reduced anxiety-like behaviors in rodent models, suggesting potential applications in treating anxiety disorders .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Inhibits CDK4; cytotoxic to cancer cells | |
| Neuropharmacological | Modulates neurotransmitter receptors | |
| Toxicity | Low toxicity observed in animal studies |
Table 2: Related Compounds and Their Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
